3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide
Description
3-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the 3-position of the benzene ring and a tetrahydrofuran-2-yl-ethylamine group attached to the sulfonamide nitrogen. The bromine atom enhances the compound’s electronic properties and steric bulk, which may influence binding affinity to biological targets, while the tetrahydrofuran-ethyl group contributes to its solubility and conformational flexibility.
The compound’s synthesis likely follows standard sulfonamide coupling methodologies, similar to those described for related derivatives in and .
Properties
Molecular Formula |
C12H16BrNO3S |
|---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
3-bromo-N-[2-(oxolan-2-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c13-10-3-1-5-12(9-10)18(15,16)14-7-6-11-4-2-8-17-11/h1,3,5,9,11,14H,2,4,6-8H2 |
InChI Key |
HYXMDGVCLVWCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCNS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 3-Bromo-N-(2-(Tetrahydrofuran-2-yl)ethyl)benzenesulfonamide
Sulfonamide Formation via Nucleophilic Substitution
The core reaction involves coupling 3-bromobenzenesulfonyl chloride with 2-(tetrahydrofuran-2-yl)ethylamine. This method mirrors the synthesis of 3-bromo-N-(4-fluorophenyl)benzenesulfonamide, where sulfonyl chloride reacts with amines under basic conditions.
Procedure :
- Dissolve 3-bromobenzenesulfonyl chloride (1.0 equiv, 236.09 g/mol) in anhydrous dichloromethane (DCM).
- Add 2-(tetrahydrofuran-2-yl)ethylamine (1.2 equiv) dropwise under nitrogen.
- Introduce sodium bicarbonate (2.0 equiv) to neutralize HCl byproduct.
- Stir at room temperature for 12–18 hours.
- Quench with 3M HCl, separate organic layer, dry over MgSO₄, and concentrate.
Yield : >95% (crude), requiring purification via recrystallization or column chromatography.
Synthesis of 2-(Tetrahydrofuran-2-yl)ethylamine
The amine precursor is synthesized via reductive amination or epoxide ring-opening:
Reductive Amination of Tetrahydrofuran-2-carbaldehyde
- React tetrahydrofuran-2-carbaldehyde with ethylamine in methanol.
- Reduce the imine intermediate using NaBH₄ or catalytic hydrogenation (Pd/C, H₂).
Epoxide Ring-Opening with Ammonia
- Epoxidize tetrahydrofuran-2-yl ethylene oxide using mCPBA.
- Treat with aqueous ammonia at 80°C to yield the amine.
Reaction Conditions :
- Temperature: 80°C
- Solvent: H₂O/THF (3:1)
- Yield: 50–65%
Optimization Parameters
Solvent and Base Selection
Characterization Data
Spectral Analysis
Electrochemical Synthesis Considerations
Recent advancements in electrochemical methods, such as those employing graphite electrodes in THF/acetone mixtures, suggest potential for optimizing amine-sulfonyl chloride coupling. Key parameters include:
Industrial-Scale Production Challenges
Byproduct Management
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Classical (DCM/NaHCO₃) | 95 | 98 | 4.20 | High |
| Electrochemical | 85 | 97 | 5.80 | Moderate |
| Microwave-Assisted | 90 | 96 | 6.50 | Low |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinamides.
Scientific Research Applications
3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide and its analogs.
Key Observations:
Substituent Effects on Activity: The bromine atom in 3-bromo derivatives enhances steric and electronic effects compared to non-halogenated analogs (e.g., Compounds 17 and 18 in ). Bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets, as seen in carbonic anhydrase inhibitors . The tetrahydrofuran-ethyl group in the target compound likely improves solubility and metabolic stability compared to rigid aromatic substituents (e.g., naphthalene in Compound 15). This aligns with trends observed in morpholinoethyl analogs (), where polar moieties enhance bioavailability .
Synthetic Accessibility: Yields for benzenesulfonamide derivatives range from 73% to 94% (), depending on the substituent. Electron-withdrawing groups (e.g., nitro in Compound 10) often correlate with higher yields due to stabilized intermediates . The target compound’s tetrahydrofuran-ethyl group may require specialized coupling reagents or protecting groups, similar to morpholinoethyl derivatives in .
Structural vs. Functional Analogues :
- The Schiff base analog (Compound I in ) demonstrates how linker flexibility (imine vs. ethylamine) affects crystallographic packing and hydrogen-bonding interactions. Bromine’s presence in both compounds suggests shared synthetic pathways .
- Isoindoline-dione derivatives () highlight the importance of the sulfonamide moiety in antihyperglycemic activity, though the tetrahydrofuran-ethyl group’s role remains unexplored .
Brominated sulfonamides like 6f () exhibit high melting points (>280°C), indicating thermal stability, a trait likely shared by the target compound .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide, and how do they impact yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, including sulfonamide formation via nucleophilic substitution of benzenesulfonyl chloride with a tetrahydrofuran-containing amine. For example, transamidation reactions (common in sulfonamide synthesis) require precise control of pH and temperature to avoid side reactions like hydrolysis . Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (from ethanol/water mixtures) is critical to isolate high-purity product. Yield optimization may involve adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of benzenesulfonyl chloride to amine) to account for steric hindrance from the tetrahydrofuran moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the bromine substitution pattern on the benzene ring (e.g., δ ~7.5 ppm for aromatic protons) and the tetrahydrofuran-ethyl side chain (δ ~1.5–3.5 ppm for CH₂ groups). 2D NMR (COSY, HSQC) resolves overlapping signals caused by the sulfonamide and tetrahydrofuran groups .
- X-ray Crystallography : Provides definitive proof of molecular geometry, such as bond angles between the sulfonamide group and the tetrahydrofuran ring, which influence reactivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 360.05 for C₁₂H₁₅BrNO₃S) and detects halogen isotopic patterns .
Q. How does the tetrahydrofuran-ethyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The tetrahydrofuran ring introduces steric bulk and polarity, affecting solubility and reactivity. For instance:
- Solubility : Increased hydrophilicity compared to purely aromatic sulfonamides, enabling dissolution in polar aprotic solvents (e.g., DMSO, THF) for biological assays .
- Conformational Flexibility : The ethyl linker allows rotation, potentially modulating interactions with biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonamide formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–60°C), solvent polarity (THF vs. DCM), and base strength (NaH vs. K₂CO₃). Statistical analysis (e.g., ANOVA) identifies significant factors affecting yield .
- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track sulfonamide formation and detect intermediates (e.g., sulfonic acid byproducts) .
Q. What computational methods are suitable for predicting this compound’s reactivity or binding affinity?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites. For example, the bromine atom’s electron-withdrawing effect activates the sulfonamide for substitution .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., carbonic anhydrase) by analyzing hydrogen bonds between the sulfonamide group and active-site residues .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets for variables like assay conditions (pH, temperature) or cell lines. For instance, discrepancies in IC₅₀ values may arise from differences in protein expression levels .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogues (e.g., replacing bromine with chlorine) to isolate the substituent’s contribution to activity .
Q. What strategies enable efficient scale-up of synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize batch-to-batch variability and improve heat/mass transfer, critical for exothermic sulfonamide formation .
- Crystallization Engineering : Use anti-solvent addition (e.g., water in THF) to control crystal size/distribution, ensuring consistent purity (>98%) for preclinical studies .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (e.g., pH 1–13, UV light) and monitor degradation via HPLC. The tetrahydrofuran ring’s susceptibility to acid-catalyzed hydrolysis requires buffered formulations for in vivo use .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and crystallographic databases (e.g., Acta Crystallographica) over vendor catalogs .
- Safety Protocols : Handle brominated compounds in fume hoods due to potential toxicity; use PPE for sulfonamide derivatives (irritant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
